4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

PROTAC synthesis orthogonal protection boronic acid stability

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS 957034-40-1) is a para-substituted phenylboronic acid derivative featuring a Cbz-protected aminoethyl side chain. This compound integrates a boronic acid handle for Suzuki-Miyaura cross-coupling with an orthogonal Cbz-protected amine, enabling sequential functionalization in multi-step synthetic routes.

Molecular Formula C16H18BNO4
Molecular Weight 299.1 g/mol
CAS No. 957034-40-1
Cat. No. B1520055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid
CAS957034-40-1
Molecular FormulaC16H18BNO4
Molecular Weight299.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19)
InChIKeyZXIWCYGAUHQBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS 957034-40-1): A Dual-Function Building Block for Targeted Protein Degradation and Suzuki-Coupling


4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (CAS 957034-40-1) is a para-substituted phenylboronic acid derivative featuring a Cbz-protected aminoethyl side chain. This compound integrates a boronic acid handle for Suzuki-Miyaura cross-coupling [1] with an orthogonal Cbz-protected amine, enabling sequential functionalization in multi-step synthetic routes. It is specifically categorized as a Protein Degrader Building Block [2], reflecting its prevalent use in the assembly of PROTACs and related heterobifunctional degraders. With a molecular formula of C16H18BNO4 and a molecular weight of 299.13 g/mol , it provides a defined linker architecture that distinguishes it from other benzyloxycarbonyl-protected boronic acid building blocks.

Why 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid Cannot Be Replaced by Its Boc-Protected or Free Amine Analogs in Orthogonal Synthetic Strategies


Generic substitution of this compound with its closest analogs—such as 4-(2-((tert-butoxycarbonyl)amino)ethyl)phenylboronic acid (CAS 1310481-47-0) or the free amine 4-(2-aminoethyl)phenylboronic acid (CAS 68162-46-9)—is precluded by orthogonal protecting group requirements in multi-step syntheses. The Cbz group is selectively removable via hydrogenolysis or mild acidic conditions without affecting acid-labile functionalities [1], whereas the Boc group requires stronger acidic conditions (e.g., TFA) that can promote protodeboronation of the phenylboronic acid moiety [2]. The free amine analog, while simpler, lacks the necessary protection for the amine during Suzuki couplings and cannot support sequential deprotection strategies required in PROTAC and peptide conjugate syntheses. Empirical data from orthogonal protecting group studies confirm that Cbz-based protection provides a critical compatibility window with base-mediated cross-coupling conditions, distinguishing this compound from its Boc- and Fmoc-protected counterparts [1].

Quantitative Differentiation: 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid vs. Closest Analogs


Protecting Group Orthogonality: Cbz vs. Boc in Boronic Acid Compatibility

The Cbz protecting group on 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid (Target Compound, CAS 957034-40-1) demonstrates full orthogonality to the Boc group, enabling sequential deprotection in the presence of the phenylboronic acid moiety. The Cbz group is cleaved by catalytic hydrogenation (H2, Pd/C) or HBr/AcOH, conditions that leave Boc groups intact. In contrast, the Boc-protected analog (CAS 1310481-47-0) requires TFA for deprotection—a condition that substantially increases the rate of protodeboronation of the phenylboronic acid, as documented in boronic acid stability studies [1]. This class-level inference is supported by well-established protecting group stability data: Cbz deprotection does not generate the strongly acidic environment that compromises the C–B bond integrity [2].

PROTAC synthesis orthogonal protection boronic acid stability Cbz deprotection

Reduced Protodeboronation During Cbz Deprotection vs. Boc Deprotection

Protodeboronation—the loss of the boronic acid group via C–B bond cleavage—is a well-known degradation pathway for phenylboronic acids under acidic conditions. The Cbz group of the target compound is cleavable under neutral hydrogenolysis conditions, circumventing the acidic environment that accelerates protodeboronation in Boc-protected analogs. While no direct head-to-head protodeboronation rate comparison between CAS 957034-40-1 and CAS 1310481-47-0 has been published, class-level kinetic data for para-substituted phenylboronic acids indicate that protodeboronation rates increase by approximately 10- to 100-fold when pH drops from neutral to strongly acidic (pH < 2) [1]. Since Boc deprotection with TFA generates pH < 1 conditions, whereas Cbz hydrogenolysis occurs at neutral pH, the Cbz strategy inherently avoids this degradation risk [2].

protodeboronation Suzuki coupling boronic acid stability Cbz deprotection

Molecular Weight Optimization: Cbz-Protected Linker vs. Doubly-Protected Cbz-Aminoethyl-Phenylboronic Acid Pinacol Ester

The target compound has a molecular weight of 299.13 g/mol (free boronic acid form), substantially lower than the corresponding pinacol ester or doubly-protected Cbz variants. For example, 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester (CAS 2304635-13-8) has a molecular weight exceeding 480 g/mol due to the additional Cbz group and the pinacol ester moiety. In PROTAC design, lower molecular weight building blocks for the linker region are preferred to maintain overall degrader molecular weight below ~900 Da for optimal cell permeability [1]. The target compound contributes approximately 299 Da to the final PROTAC structure, vs. >480 Da for the doubly-protected pinacol ester variant—a 38% weight reduction for this linker segment. This cross-study comparable advantage is derived from catalog molecular formula data for both compounds .

PROTAC linker molecular weight optimization Cbz protection boronic acid building block

Purity and Storage Specification: Quantitative Stability Advantage

Commercially, 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid is supplied at a minimum purity of 98% (HPLC) and is specified for storage at 2–8°C [1], indicating defined stability parameters. In contrast, the free amine analog 4-(2-aminoethyl)phenylboronic acid (CAS 68162-46-9) is supplied at 95% purity and requires long-term storage in a cool, dry place with no refrigerated specification , reflecting its greater susceptibility to oxidation and/or protodeboronation. The Cbz-protected compound's higher specification purity (98% vs. 95%) and defined cold-chain storage conditions provide greater batch-to-batch reproducibility—a critical factor in multi-step PROTAC synthesis where impurity carryover can compromise final degrader activity. This represents cross-study comparable evidence from vendor technical datasheets.

boronic acid purity storage stability PROTAC building block procurement

Optimal Application Scenarios for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid in PROTAC and Bioconjugate Synthesis


PROTAC Linker Assembly Requiring Orthogonal Amine Protection During Suzuki Coupling

In PROTAC synthesis, the boronic acid moiety of this compound undergoes Suzuki-Miyaura coupling with an aryl halide on the target-protein ligand, while the Cbz-protected amine remains intact. Subsequent hydrogenolytic Cbz deprotection reveals the free amine for conjugation to the E3 ligase ligand. This sequential strategy is enabled by the Cbz group's orthogonality to the Suzuki coupling conditions and its neutral-pH deprotection, which avoids protodeboronation of the coupled product. The Boc analog cannot replicate this sequence due to acid-mediated deprotection requirements that risk C–B bond cleavage [1].

Peptide-Boronic Acid Conjugates via Sequential Deprotection

For peptide-drug conjugates incorporating a phenylboronic acid warhead, this compound serves as a key intermediate. The Cbz group can be removed chemoselectively in the presence of other acid-labile protecting groups (e.g., trityl, Boc on other residues) during solid-phase peptide synthesis, allowing stepwise deprotection and conjugation. The free amine analog cannot be directly incorporated into peptide synthesis without re-protection, adding synthetic steps and reducing overall yield [2].

High-Purity Building Block Supply for GMP-Like Medicinal Chemistry Campaigns

The 98% purity specification and defined 2–8°C storage condition make this compound suitable for medicinal chemistry campaigns requiring stringent quality control. The +3% purity advantage over the free amine analog (95%) reduces the risk of impurity-related synthetic failures in multi-step PROTAC syntheses, where intermediate purification after each step is often impractical. Procurement teams can rely on the defined storage specification for inventory management and shelf-life tracking .

Self-Assembling PROTAC Systems Using Phenylboronic Acid–Diol Bioorthogonal Chemistry

Emerging PROTAC technologies utilize the reversible interaction between phenylboronic acids and diol/catechol moieties for in situ degrader assembly. The Cbz-protected aminoethyl linker provides a modifiable amine handle for further functionalization after boronic acid–diol complexation, enabling modular, self-assembling degrader platforms. This compound's free boronic acid form (not pinacol ester) is directly compatible with aqueous diol binding without prior deprotection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.